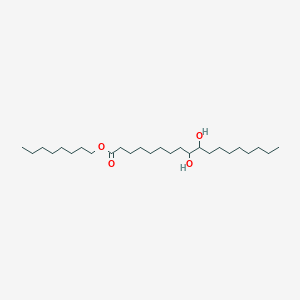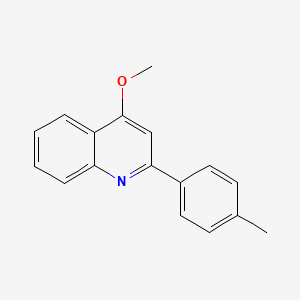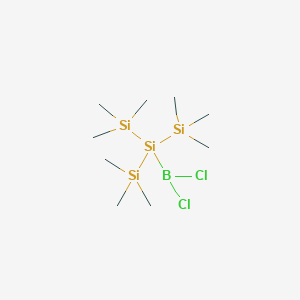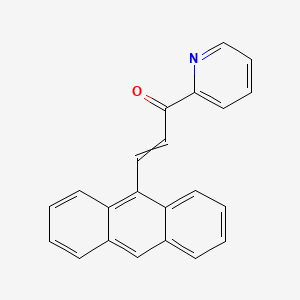
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features both anthracene and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with 2-acetylpyridine. This reaction can be catalyzed by a base such as potassium hydroxide in an ethanol solvent. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or in drug discovery.
Medicine
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example, in optoelectronic devices, the compound’s ability to absorb and emit light is crucial. In biological systems, the interaction with specific molecular targets, such as enzymes or receptors, would be key.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthraquinone.
Pyridine derivatives: Compounds like 2-acetylpyridine and 2-pyridinecarboxaldehyde.
Uniqueness
The combination of anthracene and pyridine moieties in 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one provides unique photophysical properties that are not present in simpler anthracene or pyridine derivatives. This makes it particularly interesting for applications in materials science and optoelectronics.
Eigenschaften
CAS-Nummer |
477566-79-3 |
|---|---|
Molekularformel |
C22H15NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-anthracen-9-yl-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C22H15NO/c24-22(21-11-5-6-14-23-21)13-12-20-18-9-3-1-7-16(18)15-17-8-2-4-10-19(17)20/h1-15H |
InChI-Schlüssel |
RMWRRFWCSAIYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


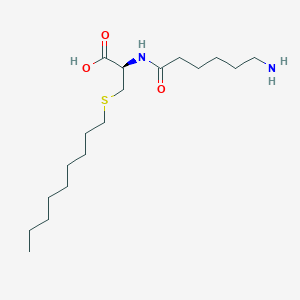
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
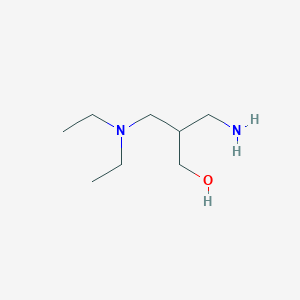

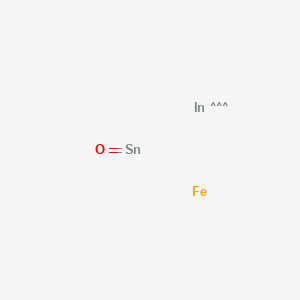
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
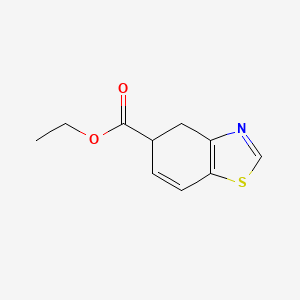
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
